3,3-Difluoro-1-(oxetan-3-yl)azetidine
Description
3,3-Difluoro-1-(oxetan-3-yl)azetidine is a fluorinated azetidine derivative featuring a four-membered azetidine ring substituted with two fluorine atoms at the 3,3-positions and an oxetan-3-yl group attached to the nitrogen atom. The compound combines the inherent ring strain of azetidine with the electron-withdrawing effects of fluorine and the polar oxetane moiety, making it a unique scaffold in medicinal chemistry and materials science. Its molecular formula is C₆H₉F₂NO, with a molecular weight of 149.14 g/mol. The oxetane group enhances solubility, while fluorine atoms improve metabolic stability and influence electronic properties .
Properties
Molecular Formula |
C6H9F2NO |
|---|---|
Molecular Weight |
149.14 g/mol |
IUPAC Name |
3,3-difluoro-1-(oxetan-3-yl)azetidine |
InChI |
InChI=1S/C6H9F2NO/c7-6(8)3-9(4-6)5-1-10-2-5/h5H,1-4H2 |
InChI Key |
WNOQFAPQQWIUBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)N2CC(C2)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Preparation of Oxetan-3-ylidene Acetate :
-
Aza-Michael Addition :
Key Data
| Entry | Azetidine Precursor | Oxetane Precursor | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 3,3-Difluoroazetidine | Oxetan-3-ylidene acetate | NaH | 85–91 | |
| 2 | 3,3-Difluoroazetidine hydrochloride | Methyl 2-(oxetan-3-ylidene)acetate | KOtBu | 72–88 |
Notes :
-
Stereochemical Control : The reaction often proceeds with retention of configuration at the azetidine center due to the stability of the transition state.
-
Functionalization : Post-addition, the acetate group can be hydrolyzed or further modified to introduce additional substituents.
Nucleophilic Substitution for Oxetane Attachment
This method employs a leaving group (e.g., bromide, tosylate) on the azetidine ring to facilitate substitution with an oxetan-3-yl nucleophile.
Reaction Steps
-
Azetidine Halogenation :
-
Substitution with Oxetan-3-yl Group :
Case Study
| Parameter | Value | Reference |
|---|---|---|
| Substrate | 1-Bromo-3,3-difluoroazetidine | |
| Oxetane Nucleophile | Oxetan-3-yl sodium | |
| Base | NaH (2 equiv) | |
| Solvent | THF, 0°C to RT | |
| Yield | 68–80% |
Advantages :
-
High Efficiency : SN2 reactions are typically fast and proceed with inversion of configuration, avoiding racemization.
-
Scalability : Compatible with industrial-scale synthesis due to mild conditions.
Cyclization Strategies for Oxetane Ring Formation
Cyclization of azetidine-bound diols or sulfonates is a versatile method for constructing the oxetane moiety.
Method A: Base-Mediated Intramolecular Cyclization
-
Precursor Synthesis :
-
Cyclization :
Method B: Radical-Mediated Cyclization
-
Radical Initiation :
-
Cyclization :
Performance Comparison
| Method | Base/Reagent | Temperature | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| KOtBu | KOtBu | 130°C | 68–91 | >90% dr | |
| Photocatalyst | Ir complex | 60°C | 74–97 | Single diastereomer |
Key Insight :
Fluorination and Functionalization
Introducing fluorine atoms is critical to achieving the 3,3-difluoro substitution pattern.
Fluorination Methods
-
Electrophilic Fluorination :
-
Nucleophilic Fluorination :
Efficiency Metrics
| Starting Material | Fluorinating Agent | Yield (%) | Reference |
|---|---|---|---|
| 3,3-Dichloroazetidine | KF (excess) | 80–85 | |
| Diphenylmethyl-azetidine | H₂/Pd-C, DAST | 80.1 |
Note : DAST (diethylaminosulfur trifluoride) is preferred for fluorination due to its high reactivity and selectivity.
Cross-Coupling Reactions
Suzuki-Miyaura coupling enables diversification of the azetidine core with oxetane-containing boronic acids.
Procedure
Optimized Conditions
| Parameter | Value | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | 70–85 | |
| Base | K₂CO₃ (2 equiv) | ||
| Solvent | Toluene/H₂O (3:1) | ||
| Temperature | 80°C, 12 h |
Advantage :
Industrial-Scale Synthesis
For large-scale production, methods prioritizing cost, safety, and scalability are essential.
Key Approaches
-
Continuous Flow Synthesis :
-
Catalytic Hydrogenation :
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(oxetan-3-yl)azetidine undergoes various types of chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to α,β-unsaturated esters, forming C–N bonds.
Suzuki–Miyaura Cross-Coupling: This reaction involves the coupling of brominated pyrazole–azetidine hybrids with boronic acids to form new heterocyclic compounds.
Common Reagents and Conditions
Aza-Michael Addition: Common reagents include NH-heterocycles and α,β-unsaturated esters.
Suzuki–Miyaura Cross-Coupling: Common reagents include brominated pyrazole–azetidine hybrids and boronic acids.
Major Products
The major products formed from these reactions include various 3-substituted 3-(acetoxymethyl)azetidines and 3-substituted 3-(acetoxymethyl)oxetane compounds .
Scientific Research Applications
Chemical Synthesis and Methodology
The synthesis of 3,3-Difluoro-1-(oxetan-3-yl)azetidine typically involves advanced synthetic strategies that utilize the unique properties of both the oxetane and azetidine rings.
Common Synthetic Routes:
- Aza-Michael Addition: This method involves the reaction of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates under basic conditions using catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction allows for the formation of the azetidine ring while incorporating the oxetane moiety .
- Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling are employed to create diverse derivatives by coupling boronic acids with brominated precursors containing azetidine and oxetane units .
Biological Applications
The compound is being actively researched for its potential applications in medicinal chemistry due to its biological activity profile.
Antimicrobial and Antiviral Properties:
Research indicates that compounds containing oxetane and azetidine structures can exhibit significant antimicrobial and antiviral activities. The unique ring structures may enhance interactions with biological targets, leading to improved efficacy .
Drug Development:
The compound is explored as a precursor for designing new pharmaceuticals. Its structural characteristics may allow for modifications that enhance pharmacokinetic properties, making it a candidate for drug development aimed at various therapeutic areas, including neurodegenerative diseases and infections .
Material Science Applications
In addition to biological applications, this compound is also investigated for its role in material science.
Development of New Materials:
The compound serves as a building block for synthesizing novel materials with specific properties. Its ability to undergo various chemical transformations makes it useful in creating polymers and other advanced materials .
Catalytic Applications:
Due to its reactive nature, this compound can act as a catalyst in several chemical reactions, facilitating processes that require specific conditions or that yield complex products efficiently .
Case Studies and Research Findings
Several studies have documented the synthesis and applications of compounds related to this compound:
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(oxetan-3-yl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine and oxetane rings in the compound are known to exhibit various biological activities, which can be attributed to their ability to interact with enzymes and receptors in biological systems . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Fluorinated Azetidine Derivatives
- 3-Fluoroazetidine hydrochloride (C₃H₆FClN, MW 122.54 g/mol): This monofluoro analog lacks the oxetane substituent and the second fluorine. Its similarity score to 3,3-difluoroazetidine derivatives is 0.81, indicating structural overlap but distinct physicochemical profiles .
3,3-Difluoroazetidine hydrochloride (C₃H₅F₂ClN, MW 140.53 g/mol) :
This compound shares the difluoro substitution but lacks the oxetan-3-yl group. The absence of oxetane likely results in higher lipophilicity (logP) and reduced solubility, highlighting the oxetane’s role in balancing lipophilicity and polarity .
Larger Ring Systems
- 3,3-Difluoropyrrolidine hydrochloride (C₄H₇F₂ClN, MW 154.55 g/mol): A five-membered ring analog with similar difluoro substitution. Its similarity score is 0.69, reflecting differences in ring size and conformational flexibility .
3,3-Difluoropiperidine hydrochloride (C₅H₉F₂ClN, MW 168.58 g/mol) :
A six-membered ring derivative. The increased ring size further diminishes ring strain, leading to slower ring-opening kinetics compared to azetidines. This compound’s similarity score is 0.67 , underscoring the impact of ring size on properties .
Oxetane-Substituted Analogs
- 3-(Oxetan-3-yl)azetidine oxalate (C₈H₁₃NO₅, MW 203.19 g/mol): This compound shares the oxetan-3-yl substituent but lacks fluorine atoms. The oxalate salt form enhances water solubility .
Physicochemical and Functional Properties
Structural and Electronic Effects
- Fluorine Substitution: The 3,3-difluoro configuration increases electronegativity, stabilizing the azetidine ring against redox-mediated ring-opening (e.g., photo-oxidation/reduction) compared to non-fluorinated analogs .
- Oxetane Group : Introduces polarity, improving aqueous solubility and mimicking ether-containing bioactive molecules. This contrasts with alkyl or aryl substituents, which increase lipophilicity .
Stability and Reactivity
- Ring-Opening Energetics : Quantum-chemical studies show that one-electron reduction facilitates azetidine ring opening. The target compound’s fluorine atoms may raise the energy barrier for this process, enhancing stability in biological systems .
- Synthetic Accessibility : The oxetane group may require multi-step synthesis (e.g., alkylation of azetidine precursors), similar to spirocyclic azetidine scaffolds described in .
Data Table: Key Comparisons
Biological Activity
Overview
3,3-Difluoro-1-(oxetan-3-yl)azetidine is a heterocyclic compound characterized by its unique structural features, including azetidine and oxetane rings. These components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and drug development. This article provides a detailed examination of the biological activity associated with this compound, supported by data tables and research findings.
The molecular formula of this compound is C6H9F2NO, with a molecular weight of 149.14 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C6H9F2NO |
| Molecular Weight | 149.14 g/mol |
| IUPAC Name | This compound |
| InChI Key | WNOQFAPQQWIUBH-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CO1)N2CC(C2)(F)F |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The azetidine and oxetane rings facilitate interactions with various enzymes and receptors, leading to potential therapeutic effects. These interactions may influence pathways related to cell signaling, metabolism, and enzyme inhibition.
Biological Activities
Research indicates that compounds containing azetidine and oxetane rings exhibit a range of biological activities:
- Antimicrobial Activity : Compounds similar to this compound have shown potential antimicrobial properties, making them candidates for developing new antibiotics .
- Anticancer Potential : Studies have explored the use of azetidine derivatives in targeting specific cancer pathways. For instance, analogues have been investigated for their ability to inhibit deubiquitinases, which play a role in cancer progression .
- Pharmacophoric Applications : The structural features of the compound allow it to serve as a pharmacophore in drug design, particularly in creating bioisosteric replacements that enhance drug efficacy and reduce toxicity .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of compounds related to this compound:
Study 1: Antimicrobial Evaluation
In a study focusing on the antimicrobial properties of azetidine derivatives, researchers synthesized several analogues and tested their efficacy against various bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity with minimal cytotoxicity .
Study 2: Anticancer Activity
A research project aimed at evaluating the anticancer potential of azetidine-containing compounds found that specific derivatives could inhibit USP1/UAF1 deubiquitinase activity in cancer cells. This inhibition led to increased levels of monoubiquitinated PCNA and FANCD2, suggesting a mechanism for inducing apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,3-Difluoro-1-(oxetan-3-yl)azetidine, and what reaction conditions are critical for high yield?
- Methodological Answer : The compound can be synthesized via radical-mediated Minisci reactions, which are effective for introducing azetidine and oxetane groups into heterocyclic frameworks. Key steps include:
- Radical Initiation : Use of peroxides or photochemical conditions to generate radicals.
- Coupling : Reaction of oxetan-3-yl radicals with pre-functionalized azetidine precursors (e.g., 3,3-difluoroazetidine derivatives) .
- Optimization : Control of temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or acetonitrile) to stabilize intermediates.
- Critical Factors : Excess fluorinating agents (e.g., DAST) ensure complete difluorination at the azetidine C3 position. Purification via column chromatography or crystallization is essential for removing unreacted starting materials .
Q. How do the fluorine atoms in this compound influence its electronic and steric properties?
- Methodological Answer : The geminal difluoro group at C3 of the azetidine ring:
- Electronic Effects : Fluorine's electronegativity increases the ring's dipole moment, enhancing polarity and solubility in polar solvents.
- Steric Effects : The small atomic radius of fluorine minimizes steric hindrance, allowing for efficient nucleophilic substitutions at the azetidine nitrogen.
- Impact on Reactivity : Stabilizes adjacent carbocations in SN1 reactions and directs regioselectivity in cross-coupling reactions .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR confirms the presence and equivalence of the two fluorine atoms (δ ~ -120 to -140 ppm). NMR resolves oxetane and azetidine protons (δ 3.5–4.5 ppm) .
- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and confirm the azetidine-oxetane linkage. High-resolution data (d < 0.8 Å) is critical for accurate refinement .
- Mass Spectrometry : HRMS (ESI+) validates the molecular ion peak (e.g., [M+H] at m/z 178.0743 for CHFNO) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways during the synthesis of this compound?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., ring-opened oxetane derivatives or defluorinated products).
- Kinetic Control : Lower reaction temperatures (e.g., 50°C) and shorter reaction times suppress hydrolysis of the oxetane ring.
- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) improve coupling efficiency between azetidine and oxetane precursors .
- Data Table :
| Condition Variation | Yield (%) | Major Byproduct |
|---|---|---|
| Standard (80°C, 12h) | 62 | Oxetane hydrolysis product |
| Low Temp (50°C, 24h) | 78 | None detected |
| Pd/Cu Catalyst Added | 85 | Trace defluorination |
Q. What computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Modeling : Calculate Fukui indices to identify electrophilic centers (e.g., azetidine C3 adjacent to fluorine).
- Transition State Analysis : Simulate SN2 pathways at the azetidine nitrogen, accounting for steric effects from the oxetane ring.
- Solvent Effects : COSMO-RS models predict solvation energies in polar aprotic solvents (e.g., DMSO) .
Q. How should researchers address contradictions in crystallographic data refinement for this compound?
- Methodological Answer :
- SHELX Refinement : Use twin refinement (TWIN/BASF commands) for datasets with pseudo-merohedral twinning.
- Disorder Modeling : Apply PART instructions to resolve overlapping electron densities in the oxetane ring.
- Validation Tools : Check R (< 0.05) and CCDC deposition to ensure structural reproducibility .
Applications in Medicinal Chemistry
Q. What strategies leverage this compound as a bioisostere in kinase inhibitor design?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
